N-(2-Chloro-2-nitroethenyl)aniline
Description
N-(2-Chloro-2-nitroethenyl)aniline is a nitro-substituted aniline derivative characterized by a chloro-nitroethenyl functional group attached to the nitrogen atom of the aniline ring. This compound combines electron-withdrawing groups (chloro and nitro) with a conjugated ethenyl system, making it highly reactive in electrophilic and nucleophilic substitution reactions.
Properties
CAS No. |
66948-93-4 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(2-chloro-2-nitroethenyl)aniline |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11(12)13)6-10-7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
HSJSGEAQLHDHNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-2-nitroethenyl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-nitrochlorobenzene with ammonia, which yields 2-nitroaniline . This intermediate can then undergo further reactions to introduce the chloro and ethenyl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-2-nitroethenyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-(2-chloro-2-ethenyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chloro-2-nitroethenyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloro-2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
4-Chloro-N-ethyl-2-nitroaniline (C₈H₉ClN₂O₂)
- Structure : Features a nitro group at position 2 and a chloro group at position 4 on the aromatic ring, with an ethyl group on the nitrogen.
- The ethyl group enhances steric hindrance, limiting its reactivity in planar transition states .
N-Ethyl-N-(2-chloroethyl)aniline (C₁₀H₁₃ClN)
- Structure : Contains a chloroethyl chain and an ethyl group on the nitrogen.
- Key Differences : The absence of a nitro group reduces electron-withdrawing effects, making it less reactive in electrophilic substitutions. However, the chloroethyl group enables alkylation reactions, which are less prominent in the ethenyl system of the target compound .
N-(2-Hydroxyethyl)-2-nitroaniline (C₈H₁₀N₂O₃)
- Structure : A nitro group at position 2 and a hydroxyethyl group on the nitrogen.
- Key Differences : The hydroxyethyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, the chloro-nitroethenyl group in the target compound likely reduces solubility due to hydrophobic effects .
Physical and Chemical Properties
*Estimated values based on structural analogs.
Key Observations:
- The nitro group in all analogs contributes to higher melting points due to increased dipole interactions.
- Chloroethyl/ethenyl groups reduce solubility compared to hydroxyethyl derivatives .
- The conjugated ethenyl system in the target compound may enhance UV absorption, making it suitable for photochemical applications .
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